Calpain inhibitor II is a synthetic compound that selectively inhibits calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes, including apoptosis, cell motility, and cytoskeletal remodeling. Calpain inhibitor II has garnered attention for its potential therapeutic applications in neuroprotection and its role in inhibiting viral proteases, particularly in the context of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) research.
Calpain inhibitor II was originally developed as a tool compound for studying the biological functions of calpains. Its efficacy as an inhibitor has been demonstrated in various studies, particularly those focusing on traumatic brain injury and viral infections. Research indicates that it can modulate calpain activity and influence cellular outcomes following injury or infection .
Calpain inhibitor II is classified as a small molecule inhibitor. It is part of a broader category of calpain inhibitors that includes other compounds such as calpain inhibitor I and calpain inhibitor XII. These compounds are distinguished by their structural features and selectivity for different calpain isoforms .
The synthesis of calpain inhibitor II typically involves multi-step organic reactions, starting from commercially available precursors. The specific synthetic route may vary depending on the desired purity and yield but generally includes the following steps:
The synthesis may utilize protecting group strategies to ensure selectivity during multi-step reactions. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity .
Calpain inhibitor II has a complex molecular structure characterized by specific functional groups that confer its inhibitory activity against calpains. The precise three-dimensional arrangement of atoms is crucial for its binding affinity to the active site of calpains.
The molecular formula for calpain inhibitor II is typically represented as C₁₃H₁₈N₂O₄S, with a molecular weight of approximately 298.36 g/mol. The compound's structure can be visualized using molecular modeling software, which illustrates its interactions with target enzymes .
Calpain inhibitor II primarily functions through non-covalent interactions with calpain enzymes, leading to competitive inhibition. This involves binding to the active site of calpains, which prevents substrate access and subsequent proteolytic activity.
Kinetic studies have shown that calpain inhibitor II exhibits nanomolar potency against various calpain isoforms, with inhibition constants (K_i) indicating strong binding affinity. The mechanism of inhibition can be further characterized using enzyme kinetics methods such as Michaelis-Menten analysis .
The mechanism by which calpain inhibitor II exerts its effects involves several key steps:
Studies have demonstrated that calpain inhibitor II effectively reduces neuronal death in models of traumatic brain injury by inhibiting excessive activation of calpains, thereby promoting cell survival .
Calpain inhibitor II is typically presented as a white to off-white solid at room temperature. Its solubility profile varies depending on the solvent used; it is generally soluble in organic solvents like dimethyl sulfoxide but less soluble in water.
Calpain inhibitor II has several significant applications in scientific research:
Calpain Inhibitor II (ALLM; N-Acetyl-Leu-Leu-Methional; CAS 136632-32-1) is a synthetic peptidyl α-ketoamide derivative with the molecular formula C₁₉H₃₅N₃O₄S and a molecular weight of 401.57 g/mol [3] [8]. Its structure comprises:
The α-ketoamide moiety is critical for covalent transition-state stabilization. Upon binding, the keto oxygen coordinates with the oxyanion hole of calpain’s catalytic domain (PC2), while the carbonyl carbon undergoes nucleophilic attack by Cys115, forming a hemithioacetal adduct [3] [10]. This interaction competitively inhibits substrate access. Structural analyses confirm that the leucine-rich hydrophobic side chains of ALLM occupy the S1/S2 subsites of calpain, aligning with the enzyme’s substrate preference for bulky aliphatic residues [5] [8].
ALLM exhibits 10-fold higher selectivity for calpain-2 (m-calpain; Kᵢ = 230 nM) over calpain-1 (μ-calpain; Kᵢ = 120 nM) [3]. This differential affinity arises from:
Table 1: Isoform-Selectivity Profile of Calpain Inhibitor II
Calpain Isoform | Kᵢ (nM) | Selectivity Ratio (vs. Calpain-1) | Key Structural Determinants |
---|---|---|---|
Calpain-2 (m-calpain) | 230 | 1.0 (Reference) | Val266/Phe268 hydrophobic pocket; CAPNS1 stabilization |
Calpain-1 (μ-calpain) | 120 | 0.52 | Rigid PEF domain at low Ca²⁺; reduced S3 subsite accessibility |
Cathepsin L | 0.6 | 383.3 | Enhanced ketoamide electrophilicity acceptance |
Cathepsin B | 100 | 2.3 | Steric clash with occluded S2 subsite |
ALLM functions as a tight-binding competitive inhibitor for calpain-2, evidenced by:
ALLM engages in reversible covalent inhibition:
Table 2: Kinetic Parameters of Calpain Inhibitor II Across Proteases
Protease | Kᵢ (nM) | Inhibition Mechanism | Binding Reversibility | Catalytic Residue Targeted |
---|---|---|---|---|
Calpain-2 | 230 | Competitive | Reversible covalent | Cys115 |
Calpain-1 | 120 | Competitive | Reversible covalent | Cys108 |
Cathepsin L | 0.6 | Competitive | Reversible covalent | Cys25 |
Cathepsin B | 100 | Mixed non-competitive | Weakly reversible | Cys29 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7